CID 2723796
Overview
Description
CID 2723796 is a compound with the molecular formula C6H7N5O3 . It is also known as 2-amino-1,5-dihydropteridine-4,6-dione hydrate . The compound has a molecular weight of 197.15 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C6H5N5O2.H2O/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4;/h1H, (H,9,12) (H3,7,8,10,11,13);1H2
. The Canonical SMILES is C1=NC2=C (C (=O)N=C (N2)N)NC1=O.O
. Physical and Chemical Properties Analysis
This compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 197.05488910 g/mol, and the topological polar surface area is 110 A^2 . The compound has a heavy atom count of 14 .Scientific Research Applications
Chemically Induced Dimerization (CID) in Cellular Studies CID has been a crucial tool in studying various biological processes in cells. It provides a way to control protein function with precision and spatiotemporal resolution, particularly useful in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Development of PROTAC-CID Systems for Gene Regulation The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has expanded the versatility of CID tools. These systems allow for inducible gene regulation and editing, and have applications in human cells and mice, offering new ways to control gene expression (Ma et al., 2023).
Use in Selection for Water Use Efficiency in Barley CID has been applied in agronomy for selecting traits like water use efficiency in barley. The study of carbon isotope discrimination (CID) in this context offers a reliable method for improving productivity and water use in barley breeding programs (Anyia et al., 2007).
Solving Problems in Cell Biology CID techniques have been instrumental in solving numerous challenges in cell biology. They have provided insights into lipid second messengers and small GTPases, helping to understand how small signaling molecules generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).
iC9/CID Safeguard System in Stem Cell Therapy The incorporation of the inducible caspase-9 (iC9) into induced pluripotent stem cells (iPSCs) with CID activation offers a safety mechanism for clinical therapy. This system allows for controlled apoptosis of iPSCs, reducing tumorigenic risks (Ando et al., 2015).
Properties
IUPAC Name |
2-amino-1,5-dihydropteridine-4,6-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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